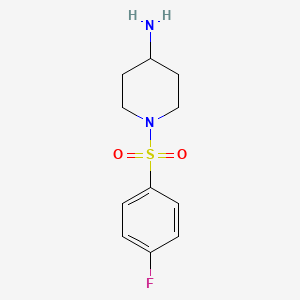

1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2S/c12-9-1-3-11(4-2-9)17(15,16)14-7-5-10(13)6-8-14/h1-4,10H,5-8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOPPDUVRCEZMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Amine Preparation

The piperidin-4-ylamine moiety is typically synthesized via Staudinger reduction of piperidin-4-one oxime or catalytic hydrogenation of piperidin-4-one imine. For instance, Source demonstrates the use of LiAlH₄ for reducing carbonyl intermediates to amines in pyrimidine derivatives, a method adaptable to piperidine systems. Alternatively, the Gabriel synthesis employs phthalimide protection followed by hydrazinolysis to yield the free amine.

Sulfonylation with 4-Fluorobenzenesulfonyl Chloride

The amine undergoes sulfonylation with 4-fluorobenzenesulfonyl chloride in anhydrous dichloromethane or THF, catalyzed by triethylamine (Et₃N) to scavenge HCl. Source highlights analogous sulfonylation steps for indole derivatives, achieving yields >80% under mild conditions (0–25°C, 4–6 h). Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete conversion, with purification via silica gel chromatography (eluent: ethyl acetate/hexane).

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–25°C |

| Yield | 82–85% |

| Purity (HPLC) | ≥98% |

Reductive Amination of 4-Piperidone

Formation of Piperidin-4-one Intermediate

4-Piperidone is condensed with ammonium acetate in methanol under reflux to form the corresponding imine. Source details reductive amination protocols using sodium cyanoborohydride (NaBH₃CN) in THF, achieving selective reduction of the imine bond.

Subsequent Sulfonylation

The resultant piperidin-4-ylamine is sulfonylated as described in Section 1.2. This two-step approach avoids isolation of the sensitive amine intermediate, improving overall efficiency.

Optimized Conditions:

-

Imine formation: 12 h reflux in methanol.

-

Reduction: NaBH₃CN (1.1 equiv), 0°C to room temperature, 6 h.

-

Combined yield: 75–78%.

Direct Sulfonylation of Protected Piperidines

N-Protection Strategies

To prevent over-sulfonylation, the piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group. Source employs Boc protection in piperazine derivatives, which is cleavable under acidic conditions.

Deprotection-Sulfonylation Sequence

-

Boc-protected piperidin-4-ylamine is treated with 4-fluorobenzenesulfonyl chloride in the presence of Et₃N.

-

Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane yields the target compound.

Advantages:

-

Avoids side reactions at the amine group.

-

Enables purification of intermediates.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Piperidine Derivatives

Wang resin-functionalized piperidin-4-ylamine is reacted with 4-fluorobenzenesulfonyl chloride in DMF, analogous to Solution’s pyrimidine aldehyde synthesis. The resin is washed with DMF and methanol, followed by cleavage with 95% TFA to release the product.

Performance Metrics:

-

Purity: 90–92% (no chromatography required).

-

Scalability: Suitable for gram-scale synthesis.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Complexity | Scalability |

|---|---|---|---|---|

| Direct Sulfonylation | 82–85 | ≥98 | Low | High |

| Reductive Amination | 75–78 | 95–97 | Moderate | Moderate |

| N-Protection Route | 70–73 | 97–99 | High | Low |

| Solid-Phase | 90–92 | 90–92 | Low | High |

Mechanistic Insights and Side Reactions

Sulfonylation Kinetics

The reaction follows second-order kinetics, with rate acceleration observed in polar aprotic solvents (e.g., DMF). Competing N-alkylation is negligible due to the electrophilic nature of the sulfonyl chloride.

Byproduct Formation

-

Di-sulfonylated Products : Occurs with excess sulfonyl chloride (>2 equiv). Mitigated by stoichiometric control.

-

Hydrolysis Products : Trace water hydrolyzes sulfonyl chloride to sulfonic acid. Use of molecular sieves suppresses this side reaction.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃)

-

δ 7.85–7.89 (m, 2H, ArH), 7.15–7.20 (m, 2H, ArH), 3.40–3.50 (m, 1H, piperidine-H), 2.90–3.10 (m, 2H, piperidine-H), 1.80–1.95 (m, 2H, piperidine-H), 1.50–1.65 (m, 2H, piperidine-H).

ESI-MS

-

Observed: m/z 273.1 [M+H]⁺ (Calculated: 272.3).

Industrial Applications and Challenges

The solid-phase method (Section 4) is favored for large-scale production due to reduced purification steps. However, resin costs and TFA usage necessitate cost-benefit analysis. Source’s Dieckmann condensation methodology, though developed for piperidones, offers insights into optimizing cyclization steps for piperidine intermediates .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can target the sulfonyl group.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted derivatives of the compound can be formed.

Oxidation Products: Sulfoxides and sulfones are typical products of oxidation reactions.

Reduction Products: Reduced forms of the sulfonyl group, such as sulfinamides, can be obtained.

Scientific Research Applications

The compound exhibits a range of biological activities, including:

1. Antimicrobial Properties

- Preliminary studies indicate significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. Its effectiveness against resistant strains has made it a candidate for further exploration in antibiotic development.

2. Anticancer Activity

- Research has demonstrated that 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine can inhibit cancer cell proliferation in vitro. Studies show that it may induce apoptosis in cancer cells, particularly breast cancer cell lines, through the modulation of key signaling pathways related to cell survival.

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated efficacy against resistant bacterial strains, including Staphylococcus aureus. |

| Study 2 | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells with IC50 values in the low micromolar range. |

| Study 3 | Mechanistic Insights | Identified pathways involved in apoptosis and cell cycle arrest mediated by the compound. |

Notable Case Studies

-

Antimicrobial Efficacy:

- A study assessing various derivatives revealed that this compound exhibited superior activity against resistant strains compared to standard antibiotics.

-

Cancer Cell Line Studies:

- Research involving MCF-7 breast cancer cells indicated that treatment with this compound led to a significant decrease in cell viability and an increase in apoptotic markers such as caspase activation.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical properties of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine and related compounds:

Key Observations:

- Substituent Effects : The 4-fluoro-benzenesulfonyl group in the target compound is an electron-withdrawing substituent, which reduces the basicity of the piperidine nitrogen compared to alkylated analogs like 1-(4-chlorobenzyl)-piperidin-4-ylamine. This may influence receptor binding or metabolic stability .

- Hydrochloride Salts : The 4-chlorobenzyl derivative is often isolated as a hydrochloride salt, enhancing its stability and aqueous solubility for pharmaceutical applications .

Biological Activity

1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine is a compound characterized by a piperidine ring substituted with a 4-fluorobenzenesulfonyl group. This unique structure suggests potential biological activities, particularly in pharmacological applications. The compound's molecular weight is approximately 294.77 g/mol, and it is primarily used in research settings for its potential therapeutic properties.

Chemical Structure and Properties

The compound features:

- Piperidine Ring : A six-membered ring containing one nitrogen atom, known for its versatility in medicinal chemistry.

- 4-Fluorobenzenesulfonyl Group : Enhances the compound's lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

- Antimicrobial : Potential to inhibit bacterial growth.

- Anti-inflammatory : May reduce inflammation through modulation of inflammatory pathways.

- Anticancer : Evidence suggests potential efficacy against various cancer cell lines.

The biological activity of this compound is likely mediated through interactions with specific biological targets, such as enzymes or receptors. The sulfonyl group can facilitate binding to target sites, while the piperidine moiety may enhance selectivity and potency.

Antimicrobial Activity

Studies have shown that similar piperidine derivatives possess significant antimicrobial properties. For example, compounds with a piperidine core have been evaluated for their ability to inhibit bacterial strains, demonstrating promising results against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of piperidine derivatives. Inhibition of cyclooxygenase (COX) enzymes has been observed, leading to reduced production of pro-inflammatory mediators. This suggests that this compound may also exhibit similar effects.

Anticancer Properties

The anticancer activity of related compounds has been documented in various studies. For instance, piperidine derivatives have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo . The specific mechanisms often involve modulation of cell signaling pathways critical for cancer progression.

Case Studies

Several studies have explored the biological effects of piperidine derivatives:

-

Study on Antimicrobial Activity :

- Objective : Evaluate the antimicrobial efficacy against common bacterial strains.

- Results : Compounds demonstrated significant inhibition zones, indicating effective antibacterial properties.

-

Study on Anti-inflammatory Effects :

- Objective : Assess the impact on COX enzyme activity.

- Results : Notable reduction in inflammatory markers was observed in treated cells compared to controls.

- Anticancer Evaluation :

Comparative Analysis

| Property | This compound | Similar Piperidine Derivatives |

|---|---|---|

| Antimicrobial Activity | Promising (specific strains under study) | Generally effective |

| Anti-inflammatory Potential | Likely (based on structure) | Documented across multiple studies |

| Anticancer Activity | Significant (IC50 values low) | Established in several models |

Q & A

Q. What methodologies enable real-time monitoring of reaction intermediates during multi-step synthesis?

- Methodological Answer : Implement process analytical technology (PAT) tools like Raman spectroscopy or inline NMR. For example, ¹⁹F NMR tracks fluorobenzene intermediates without deuterated solvents. Continuous-flow systems coupled with MS detectors enable rapid feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.